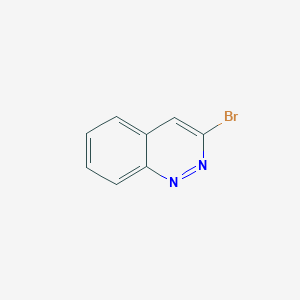

3-Bromocinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-6-3-1-2-4-7(6)10-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRUXMLXSGXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506580 | |

| Record name | 3-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78593-33-6 | |

| Record name | 3-Bromocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromocinnoline: Structure, Properties, and Synthetic Strategies

Foreword: Navigating a Scarce Landscape

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the chemical landscape of 3-Bromocinnoline. It is crucial to preface this document by acknowledging the limited availability of specific experimental data for this particular molecule in peer-reviewed literature and commercial databases. Consequently, this guide has been meticulously crafted by integrating established principles of heterocyclic chemistry, drawing analogies from the well-documented chemistry of the isomeric 3-bromoquinoline, and extrapolating from the rich body of research on substituted cinnoline derivatives. Every effort has been made to present a scientifically rigorous and practically valuable resource, with clear distinctions between established data for related compounds and reasoned postulations for this compound.

The Cinnoline Scaffold: A Nucleus of Pharmacological Interest

The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, is a recognized "privileged structure" in medicinal chemistry. Cinnoline derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a bromine atom at the 3-position of the cinnoline ring system creates a versatile synthetic handle for further molecular elaboration, offering a pathway to novel chemical entities with potentially enhanced biological activity.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₅BrN₂

-

Molecular Weight: 209.05 g/mol

-

CAS Number: Not assigned (as of the latest search). The absence of a CAS number is indicative of the compound's limited commercial availability and published research.

-

Canonical SMILES: C1=CC=C2C(=C1)C(=CN=N2)Br

Diagram of this compound's Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: An Extrapolative Analysis

| Property | Predicted/Estimated Value | Rationale/Comparative Data |

| Melting Point | 100-110 °C | Cinnoline has a melting point of 39 °C. Bromination typically increases the melting point due to increased molecular weight and intermolecular forces. For comparison, 3-bromoquinoline has a melting point of 13-15 °C. |

| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The aromatic nature and the presence of the bromo-substituent suggest low aqueous solubility. |

| Appearance | Pale yellow to off-white solid | Cinnoline is a light yellow solid. |

| pKa | ~1-2 | The pKa of cinnoline is 2.64. The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the nitrogen atoms. |

Synthesis of this compound: Plausible Synthetic Routes

While a definitive, optimized synthesis for this compound has not been extensively documented, established methods for the synthesis of substituted cinnolines provide a strong foundation for its preparation.

Proposed Synthetic Pathway: Diazotization and Cyclization

A plausible and widely utilized method for constructing the cinnoline ring is through the diazotization of an appropriately substituted o-aminophenyl precursor, followed by intramolecular cyclization.

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Diazotization of 2-Amino-α-bromoacetophenone:

-

Dissolve 2-amino-α-bromoacetophenone in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

Slowly warm the reaction mixture to room temperature and then gently heat to 50-60 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of 3-bromocinnolin-4(1H)-one.

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 3-bromocinnolin-4(1H)-one.

-

-

Chlorination:

-

Reflux the crude 3-bromocinnolin-4(1H)-one in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-bromocinnoline.

-

-

Reductive Dehalogenation:

-

Dissolve the crude 4-chloro-3-bromocinnoline in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture at a suitable pressure until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield crude this compound.

-

Purify the final product by column chromatography or recrystallization.

-

Reactivity and Potential for Further Functionalization

The bromine atom at the 3-position of the cinnoline ring is a key functional group that allows for a variety of subsequent chemical transformations, primarily through cross-coupling reactions.

Key Reaction Pathways for this compound:

Caption: Potential cross-coupling reactions of this compound.

These reactions enable the introduction of a wide array of substituents at the 3-position, facilitating the generation of libraries of novel cinnoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Materials Science

While there are no specific reported applications for this compound itself, its potential can be inferred from the biological activities of other cinnoline derivatives.

-

Oncology: Many cinnoline derivatives have been investigated as potential anticancer agents, targeting various cellular pathways.

-

Anti-inflammatory: Certain cinnoline compounds have demonstrated anti-inflammatory properties.

-

Antimicrobial: The cinnoline scaffold is present in molecules with antibacterial and antifungal activity.

-

Materials Science: The rigid, planar structure of the cinnoline ring system suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of brominated aromatic compounds and heterocyclic amines, the following precautions are recommended:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion: A Call for Further Exploration

This compound represents an intriguing yet underexplored molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. It is our hope that this document will serve as a valuable resource and a catalyst for further research into the synthesis, characterization, and application of this promising compound.

References

- Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Quinoline is a versatile heterocycle that is part of numerous natural products and countless drugs. During the last decades, this scaffold also became widely used as ligand in organometallic catalysis. Therefore, access to functionalized quinolines is of great importance and continuous efforts have been made to develop efficient and regioselective synthetic methods. In this regard

Synthesis and characterization of 3-Bromocinnoline

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromocinnoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Cinnoline and its derivatives are recognized as important pharmacophores, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The strategic introduction of a bromine atom at the 3-position of the cinnoline scaffold creates a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the development of novel therapeutic agents.[4] This document details a robust synthetic methodology, purification protocols, and a suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the target compound.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline nucleus (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a core structural motif in numerous pharmacologically active compounds.[1] Its derivatives have been investigated for a broad spectrum of therapeutic applications, from antibacterial agents like Cinoxacin to potent PI3K inhibitors for cancer therapy.[1][4] The functionalization of the cinnoline ring is a key strategy for modulating these biological activities and optimizing pharmacokinetic properties. This compound, in particular, is a valuable intermediate, allowing for the introduction of diverse substituents at a key position through well-established organometallic cross-coupling chemistry, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Synthesis of this compound

The most logical and field-proven approach for the regioselective synthesis of this compound is via a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry.[5][6][7] This method involves the diazotization of an aromatic amine precursor, in this case, 3-aminocinnoline, followed by displacement of the resulting diazonium salt with a bromide ion, typically using a copper(I) bromide catalyst. This strategy is highly reliable for installing a halogen at a specific position on an aromatic ring system that is otherwise difficult to functionalize directly.

The overall synthetic workflow can be visualized as a three-stage process: synthesis, purification, and characterization.

Caption: Overall workflow for this compound synthesis and analysis.

Reaction Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] The key steps are:

-

Diazotization: The primary aromatic amine (3-aminocinnoline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable diazonium salt.[8][9] Maintaining low temperatures is critical to prevent the premature decomposition of this intermediate.

-

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This reduces the diazonium species and results in the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.

-

Halogen Transfer: The newly formed aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the previous step), yielding the final this compound product and regenerating the copper(I) catalyst.

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. zenodo.org [zenodo.org]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Blueprint of 3-Bromocinnoline: A Technical Guide for Advanced Research

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromocinnoline, a halogenated derivative of the cinnoline scaffold, represents a molecule of significant interest due to the established bioactivity of the cinnoline core in areas such as antimicrobial and anticancer research.[1][2][3] This technical guide provides an in-depth, predictive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

It is important to note that publicly available, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide has been constructed by a Senior Application Scientist to serve as a robust predictive framework. The data herein is synthesized from the known spectroscopic behavior of the parent cinnoline molecule, analogous substituted N-heterocycles, and fundamental principles of spectroscopic interpretation.[4][5] This approach provides a reliable blueprint for the identification and characterization of this compound in a research setting.

The Structural Framework: this compound

Cinnoline is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyridazine ring.[6] In this compound, a bromine atom is substituted at the C3 position of the pyridazine ring. This substitution significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to ensure solubility and avoid obscuring key signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 16-64

-

¹³C NMR Spectroscopy Acquisition:

-

Instrument: Same as for ¹H NMR.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2-5 s

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The protons on the pyridazine ring (H4) and the benzo-fused ring (H5 and H8) are expected to be the most deshielded.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | 8.8 - 9.0 | s | - | Singlet due to the absence of adjacent protons. Deshielded by the adjacent N2 and the C3-Br bond. |

| H-5 | 8.2 - 8.4 | d | 7.5 - 8.5 | Doublet due to coupling with H-6. Deshielded by proximity to the pyridazine ring. |

| H-6 | 7.8 - 8.0 | t | 7.0 - 8.0 | Triplet due to coupling with H-5 and H-7. |

| H-7 | 7.7 - 7.9 | t | 7.0 - 8.0 | Triplet due to coupling with H-6 and H-8. |

| H-8 | 8.0 - 8.2 | d | 7.5 - 8.5 | Doublet due to coupling with H-7. Deshielded by proximity to N1. |

Note: Predicted values are based on analysis of cinnoline[7] and related N-heterocycles.[4][5] Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals for the carbon atoms. The chemical shifts are influenced by hybridization and the electronic effects of the nitrogen and bromine atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-3 | 125 - 130 | Shielded by the direct attachment of the bromine atom (heavy atom effect). |

| C-4 | 145 - 150 | Deshielded due to its position adjacent to N2 and C4a. |

| C-4a | 128 - 132 | Quaternary carbon at the ring junction. |

| C-5 | 130 - 135 | Aromatic CH. |

| C-6 | 132 - 137 | Aromatic CH. |

| C-7 | 128 - 132 | Aromatic CH. |

| C-8 | 125 - 130 | Aromatic CH. |

| C-8a | 150 - 155 | Quaternary carbon adjacent to N1, expected to be significantly deshielded. |

Note: Predicted values are based on analysis of cinnoline[8][9] and general substituent effects in N-heterocycles.[10]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: IR Spectroscopy (FTIR-ATR)

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the this compound sample onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact and record the sample spectrum.

-

Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum over a typical range of 4000-400 cm⁻¹.

Predicted IR Spectral Data for this compound

The IR spectrum of this compound is expected to be characterized by vibrations of the aromatic rings and the C-Br bond.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1620 - 1450 | Medium-Strong | C=C and C=N stretching vibrations of the cinnoline ring system |

| 1450 - 1000 | Medium | In-plane C-H bending and ring skeletal vibrations |

| 850 - 750 | Strong | Out-of-plane C-H bending (characteristic of aromatic substitution pattern) |

| 700 - 550 | Medium-Strong | C-Br stretching |

Note: Predicted values are based on general IR correlation tables and data for related N-heterocyclic compounds.[11]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

Mass Analysis:

-

Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound will be distinguished by the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[12][13][14] This results in a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units, for the molecular ion and any bromine-containing fragments.

Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Predicted Relative Abundance | Ion Assignment | Fragmentation Pathway |

| 208/210 | High | [C₈H₅⁷⁹BrN]⁺ / [C₈H₅⁸¹BrN]⁺ | Molecular Ion (M⁺) |

| 129 | Medium | [M - Br]⁺ | Loss of a bromine radical |

| 102 | Medium | [C₇H₄N]⁺ | Loss of HCN from the [M - Br]⁺ fragment |

| 76 | Medium | [C₆H₄]⁺ | Fragmentation of the benzene ring |

digraph "MS_Fragmentation" { graph [splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M [label="[C₈H₅BrN]⁺\nm/z 208/210", fillcolor="#34A853"]; M_minus_Br [label="[C₈H₅N]⁺\nm/z 129", fillcolor="#FBBC05", fontcolor="#202124"]; M_minus_Br_minus_HCN [label="[C₇H₄N]⁺\nm/z 102", fillcolor="#EA4335"]; Benzene_fragment [label="[C₆H₄]⁺\nm/z 76", fillcolor="#5F6368"];

M -> M_minus_Br [label="- Br•"]; M_minus_Br -> M_minus_Br_minus_HCN [label="- HCN"]; M_minus_Br_minus_HCN -> Benzene_fragment [label="Fragmentation"]; }

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The synergistic use of NMR, IR, and Mass Spectrometry, guided by the predictions outlined herein, will enable researchers to confidently identify and characterize this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring the integrity and reproducibility of experimental results. As research on cinnoline derivatives continues to expand, this guide serves as a foundational resource for advancing the synthesis and application of these promising molecules in drug discovery and materials science.

References

- Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center.

- Saxena, A., et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides. African Health Sciences, 9(4).

- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.).

- CINNOLINE(253-66-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015).

- Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346–358.

- Synthesis and characterization of some new cinnoline derivatives for its biological iterest. (n.d.).

- Quinoline(91-22-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- BENZO[C]CINNOLINE(230-17-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Quinoline(91-22-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- A Comprehensive Review On Cinnoline Derivatives. (2022).

- Cinnoline. (n.d.). PubChem.

- Simulation of NMR chemical shifts in heterocycles: a method evaluation. (2016). Magnetic Resonance in Chemistry.

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- Cinnoline, 4-methyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Cinnoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- A concise review on cinnoline and its biological activities. (n.d.). IJARIIT.

- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). Journal of Chemica Acta.

- Quinoline. (n.d.). NIST WebBook. National Institute of Standards and Technology.

- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Deriv

- The Chemistry of Cinnolines. (1953). Chemical Reviews.

- A Concise Review on Cinnolines. (n.d.). Innovative Journal of Medical and Health Sciences.

- Cinnoline. (n.d.). In Wikipedia.

- Vibrational and NMR Properties of 2,2 ′ -Biquinolines: Experimental and Computational Spectroscopy Study. (2020). Journal of Physical Chemistry A.

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- 1H-Benzo[de]cinnolines: an interesting class of heterocycles. (2022). Arkivoc.

- A Concise Review on Cinnolines. (n.d.).

- Mass Spectrometry. (n.d.).

- mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). [Video]. YouTube.

- Bromo pattern in Mass Spectrometry. (2023, December 3). [Video]. YouTube.

Sources

- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. CINNOLINE(253-66-7) 1H NMR spectrum [chemicalbook.com]

- 8. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Bromocinnoline: Unraveling its Physical and Chemical Properties

A comprehensive exploration of the synthesis, characterization, and reactivity of 3-Bromocinnoline for researchers, scientists, and drug development professionals.

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The introduction of a bromine atom at the 3-position of the cinnoline ring system creates this compound, a versatile intermediate amenable to a wide array of chemical transformations. This guide provides a detailed overview of the physical and chemical properties of this compound, offering insights into its synthesis, spectroscopic signature, and reactivity profile.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the cinnoline core followed by bromination or the use of pre-brominated precursors. One common strategy involves the diazotization of a substituted aniline, followed by an intramolecular cyclization.

A key precursor in some synthetic pathways is 3-bromo-4(1H)-cinnolinone. This intermediate can be further modified to yield the target this compound. For instance, the reaction of 3-bromo-4(1H)-cinnolinone with a suitable reagent can lead to the formation of the aromatic this compound scaffold.[1]

Physicochemical Properties

Detailed experimental data for the physical properties of unsubstituted this compound is not extensively documented in publicly available literature. However, based on the general properties of related heterocyclic compounds, it is expected to be a crystalline solid at room temperature with a defined melting point. Its solubility is likely to be higher in organic solvents compared to water. For comparison, the closely related isomer, 3-bromoquinoline, is a light yellow liquid with a melting point of 13-15 °C and a boiling point of 274-276 °C.

Table 1: Physicochemical Data of a Related Cinnoline Derivative

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| Exact Mass | 314.005476 g/mol |

| Data for 3-Bromo-8-(4-methoxyphenyl)cinnoline[2] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of this compound. The mass spectrum of a related derivative, 3-Bromo-8-(4-methoxyphenyl)cinnoline, shows a molecular ion peak consistent with its chemical formula.[2] For this compound, the presence of a bromine atom would be indicated by a characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations of the cinnoline ring system.

Chemical Reactivity and Applications

The bromine atom at the 3-position of the cinnoline ring serves as a versatile synthetic handle for a variety of chemical transformations, making this compound a valuable building block in organic synthesis.

Cross-Coupling Reactions

The C-Br bond in this compound is susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, at the 3-position, enabling the synthesis of a diverse library of cinnoline derivatives for biological screening.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the nitrogen atoms in the cinnoline ring can activate the C-Br bond towards nucleophilic aromatic substitution reactions, particularly if further activating groups are present on the ring. This provides another avenue for the functionalization of the 3-position.

The reactivity of halogenated cinnolines is exemplified by the reactions of related compounds like 4-chlorocinnoline-3-carbonitrile, which can undergo condensations with various nucleophiles.[1]

Potential Applications in Drug Discovery

Cinnoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6] The ability to functionalize the 3-position of the cinnoline scaffold via this compound makes it an attractive starting material for the development of novel therapeutic agents. The diverse substituents that can be introduced can be used to modulate the pharmacological properties of the resulting compounds, leading to the discovery of new drug candidates.

Conclusion

While specific experimental data for this compound is limited in the current scientific literature, its importance as a synthetic intermediate is evident from the chemistry of related compounds. Its synthesis and reactivity offer a gateway to a vast chemical space of novel cinnoline derivatives with potential applications in drug discovery and materials science. Further research into the detailed characterization and reaction scope of this compound is warranted to fully unlock its potential.

References

- A Concise Review on Cinnolines.

- A concise review on cinnoline and its biological activities. IJARIIT.

- A Comprehensive Review On Cinnoline Derivatives.

- Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed.

- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV

- Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 3-Bromo-8-(4-methoxyphenyl)cinnoline - Optional[MS (GC)] - Spectrum. SpectraBase.

Sources

- 1. Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. ijariit.com [ijariit.com]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Therapeutic Potential of Cinnoline Core: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Discovery and History of 3-Bromocinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 3-bromocinnoline, a significant heterocyclic compound. While its close isomer, 3-bromoquinoline, has been extensively studied, this compound remains a more specialized yet crucial building block in medicinal chemistry and materials science. This document delves into the historical context of cinnoline chemistry, tracing the path to the synthesis of its bromo-derivatives. It offers a detailed exploration of the primary synthetic routes, including classical and modern methods, with an emphasis on the underlying chemical principles and experimental considerations. Furthermore, this guide summarizes the known applications of this compound, particularly its role as a versatile precursor in the development of novel therapeutic agents and functional materials. Spectroscopic data and detailed experimental protocols are provided to serve as a practical resource for researchers in the field.

Introduction: The Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, was first synthesized in 1883 by Victor von Richter.[1][2][3][4] This discovery opened a new chapter in heterocyclic chemistry, introducing a scaffold that would later be recognized for its diverse pharmacological activities.[5][6] Cinnoline and its derivatives have since been investigated for a wide range of applications, including their use as antimicrobial, anti-inflammatory, and anticancer agents.[1][5][6] The introduction of a bromine atom onto the cinnoline ring, particularly at the 3-position, provides a key functional handle for further molecular elaboration through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules.

Historical Perspective: The Journey to this compound

The history of this compound is intrinsically linked to the broader exploration of cinnoline chemistry. Following Richter's initial synthesis of the parent heterocycle, the late 19th and early 20th centuries saw a gradual expansion of synthetic methodologies for creating substituted cinnolines. Early methods for the synthesis of the cinnoline ring system include the Richter synthesis, the Widman-Stoermer synthesis, and the Borsche-Herbert cyclization.[1]

The specific first synthesis of this compound is not as prominently documented as that of its quinoline counterpart. However, its preparation would have logically followed the development of two primary synthetic strategies:

-

Electrophilic Bromination of the Cinnoline Ring: Early investigations into the reactivity of the cinnoline nucleus would have explored its susceptibility to electrophilic attack. While direct bromination of the parent cinnoline can lead to a mixture of isomers, the regioselectivity is influenced by the reaction conditions and the electronic nature of the pyridazine ring.

-

Synthesis from Pre-functionalized Precursors: A more controlled approach involves the construction of the cinnoline ring from a starting material already containing a bromine atom at the desired position. This often involves the cyclization of appropriately substituted anilines or related compounds.

One of the foundational methods for introducing a halogen to an aromatic amine, which could be adapted for the synthesis of this compound from 3-aminocinnoline, is the Sandmeyer reaction . Discovered by Traugott Sandmeyer in 1884, this reaction provides a reliable means to convert a primary aromatic amine into a halide via a diazonium salt intermediate.[7][8][9][10]

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several key pathways, each with its own set of advantages and mechanistic nuances. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for potential side products.

Electrophilic Bromination of Cinnoline

Direct bromination of the cinnoline ring is a conceptually straightforward approach. The pyridazine ring is generally electron-deficient, which can make electrophilic substitution challenging. However, under specific conditions, bromination at the 3-position can be achieved.

Causality Behind Experimental Choices:

-

Solvent and Reagent: The choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and solvent can significantly influence the reactivity and regioselectivity. Non-polar, aprotic solvents are often employed to avoid side reactions.

-

Temperature Control: Electrophilic aromatic substitution reactions are often temperature-sensitive. Careful control of the reaction temperature is crucial to manage the reaction rate and minimize the formation of over-brominated or undesired isomeric products.

Experimental Protocol: A Representative Procedure for Electrophilic Bromination

-

Dissolution: Dissolve cinnoline in a suitable anhydrous solvent (e.g., carbon tetrachloride or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Workflow for Electrophilic Bromination of Cinnoline

Sandmeyer Reaction of 3-Aminocinnoline

The Sandmeyer reaction provides a more regioselective route to this compound, starting from the readily available 3-aminocinnoline. This multi-step process involves the diazotization of the amino group followed by displacement with a bromide ion, typically using a copper(I) bromide catalyst.

Causality Behind Experimental Choices:

-

Diazotization: The formation of the diazonium salt is a critical step and is typically carried out in a strong acidic medium (e.g., HBr) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. Sodium nitrite is the common diazotizing agent.

-

Copper(I) Bromide Catalyst: The copper(I) catalyst is essential for the conversion of the diazonium salt to the aryl bromide. The mechanism is believed to involve a single-electron transfer process.

-

Temperature Control: The decomposition of the diazonium salt is exothermic and must be carefully controlled to prevent side reactions and ensure a good yield of the desired product.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization:

-

Suspend 3-aminocinnoline in a solution of hydrobromic acid (HBr) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Logical Relationship of the Sandmeyer Reaction Pathway

Physicochemical and Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrN₂ |

| Molecular Weight | 209.05 g/mol |

| Appearance | Pale yellow solid (typical) |

| Melting Point | Data not widely available |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show a set of signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted cinnoline ring system. The absence of a proton at the 3-position would be a key indicator.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the cinnoline ring. The carbon atom attached to the bromine (C-3) will exhibit a characteristic chemical shift.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, appearing as two peaks separated by 2 m/z units. A mass spectrum for a derivative, 3-bromo-8-(4-methoxyphenyl)cinnoline, is publicly available and shows this characteristic pattern.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching frequencies of the heterocyclic ring.

Applications in Research and Development

The synthetic utility of this compound lies in its ability to serve as a versatile precursor for the introduction of a wide array of functional groups at the 3-position of the cinnoline nucleus. This is primarily achieved through modern cross-coupling reactions.

Role in Medicinal Chemistry

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[6] this compound provides a strategic entry point for the synthesis of novel cinnoline derivatives with potential therapeutic applications.

-

Anticancer Agents: Many cinnoline derivatives have been investigated for their anticancer properties.[5][6] The ability to modify the 3-position allows for the fine-tuning of interactions with biological targets such as kinases and topoisomerases.

-

Antimicrobial Agents: The cinnoline nucleus is also found in compounds with antibacterial and antifungal activities.[5][6] this compound can be used to generate libraries of compounds for screening against various pathogens.

-

CNS-Active Agents: Some cinnoline derivatives have shown activity in the central nervous system, suggesting potential for the development of anxiolytic or other psychotropic drugs.[5]

Utility in Materials Science

The rigid, planar structure of the cinnoline ring system, combined with the potential for functionalization, makes its derivatives of interest in the field of materials science. The introduction of various substituents via cross-coupling reactions with this compound can be used to modulate the electronic and photophysical properties of the resulting materials, with potential applications in organic electronics and sensor technology.

Conclusion

This compound, while less extensively studied than its quinoline analog, represents a key intermediate in the synthesis of a diverse range of functionalized cinnoline derivatives. Its history is rooted in the foundational work on the cinnoline ring system, and its synthesis can be achieved through classical methods such as electrophilic bromination and the Sandmeyer reaction. The strategic placement of the bromine atom at the 3-position provides a versatile handle for modern synthetic transformations, making this compound a valuable tool for researchers in medicinal chemistry and materials science. As the demand for novel heterocyclic compounds with tailored properties continues to grow, the importance of understanding the discovery, history, and synthetic utility of molecules like this compound will undoubtedly increase.

References

- Singh VK, Hasan M, Saxena V, Singh VK, Yadav P Singh, O Deva, VA. Comprehensive Review On Cinnoline Derivatives. J. Pharma.

- Saxena, et al.: A Review of Synthesis and Pharmacological Activities of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, Vol 59, Issue 1, Jan-Mar, 2025.

- Lewgowd W, Stanczak A. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. 2020;25(1):123.

- A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science. 2020;10(4):897-901.

- The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential. BenchChem. 2025.

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem. 2025.

- A Comprehensive Review On Cinnoline Derivatives.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. 2023;8(20):17768-17781.

- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. BenchChem. 2025.

- A Comparative Guide to Validating the Structure of Synthesized 3-Bromoquinoline. BenchChem. 2025.

- Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem. 2025.

- Sandmeyer reaction. In: Wikipedia. ; 2023.

- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. 2005;(6):58-70.

- Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. BenchChem. 2025.

- Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis. BenchChem. 2025.

- Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. J Med Chem. 1978;21(11):1168-1171.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. J Iran Chem Soc. 2017;14:1351–1361.

- Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc. 2022;19:1235–1266.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Cinnoline. In: Wikipedia. ; 2023.

- Sandmeyer Reaction. Organic Chemistry Portal.

- CINNOLINES. II. SYNTHESIS OF 4-HYDROXYCINNOLINES. The Journal of Organic Chemistry. 1946;11(4):392-398.

- The Sandmeyer Reactions. Chad's Prep®.

- SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL)QUINOLINES. HETEROCYCLES. 2017;95(1):201.

- 3-Bromo-8-(4-methoxyphenyl)cinnoline. SpectraBase.

- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Molecules. 2024;29(11):2576.

- First Synthesis of 3,6'- and 3,7'-Biquinoline Deriv

- 3-Bromoquinoline. PubChem.

- Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.

- METHOD FOR PREPARING AND SYNTHESIZING SUBSTITUTED 3-CYANOQUINOLINES AND 4-AMINO-3-CYANOQUINOLINES.

Sources

- 1. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. Cinnoline - Wikipedia [en.wikipedia.org]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Foreword: The Cinnoline Scaffold - A Privileged Heterocycle in Modern Chemistry

An In-depth Technical Guide to the Reactivity of the Cinnoline Ring System

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that, while known since 1883, continues to capture the intense interest of the scientific community.[1] Its unique electronic architecture, born from the fusion of a benzene ring with a pyridazine ring, imparts a distinct reactivity profile that makes it both a challenging and rewarding synthetic target. Cinnoline derivatives are prevalent in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[1][2][3][4] This guide moves beyond a simple catalog of reactions; it aims to provide a deep, mechanistic understanding of the cinnoline core's reactivity, empowering researchers to rationally design synthetic routes and unlock the full potential of this versatile scaffold. We will explore the causality behind its reaction patterns, from classical electrophilic and nucleophilic substitutions to modern metal-catalyzed functionalizations, grounding our discussion in field-proven insights and detailed experimental protocols.

The Electronic Landscape: Understanding Cinnoline's Inherent Reactivity

The reactivity of cinnoline is fundamentally governed by the electron distribution across its fused ring system. The two adjacent nitrogen atoms in the pyridazine ring exert a powerful inductive (-I) and mesomeric (-M) electron-withdrawing effect. This renders the entire heterocyclic system significantly electron-deficient compared to its carbocyclic analog, naphthalene.

-

Basicity: Cinnoline is a weak base with a pKa of 2.64.[5] Protonation occurs preferentially at the N1 nitrogen, which is a critical factor in understanding its behavior under acidic reaction conditions.

-

Electron Density: The carbocyclic (benzene) ring retains a higher electron density than the heterocyclic (pyridazine) ring. Consequently, the two rings exhibit dichotomous reactivity: the benzene ring is the preferred site for electrophilic attack, while the pyridazine ring is susceptible to nucleophilic attack.

The following diagram illustrates the preferred sites for electrophilic and nucleophilic attack on the cinnoline core.

Caption: Figure 1: General Reactivity Map of the Cinnoline Core.

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

Electrophilic substitution on the cinnoline ring system almost exclusively occurs on the benzene portion. Under the strongly acidic conditions typical for these reactions, the cinnoline nucleus exists as the protonated cinnolinium cation. This positive charge further deactivates the heterocyclic ring, directing incoming electrophiles to the less deactivated carbocyclic ring.

Nitration

Nitration is a canonical example of electrophilic substitution on cinnoline. The reaction proceeds via the nitronium ion (NO₂⁺) generated from a mixture of concentrated nitric and sulfuric acids.

Mechanism & Rationale: The reaction proceeds on the cinnolinium cation.[6] Attack by the nitronium ion occurs at the positions that lead to the most stable cationic intermediate (Wheland intermediate). Attack at positions 5 and 8 allows for resonance structures that keep the aromaticity of the pyridazine ring intact, which is energetically more favorable than disruption. This results in the formation of a roughly equimolar mixture of 5-nitro- and 8-nitrocinnoline.[6] This outcome is analogous to the nitration of quinoline, which also yields 5- and 8-nitro products.[7]

The following diagram visualizes the mechanistic pathway for the nitration of cinnoline.

Caption: Figure 2: Mechanism of Cinnoline Nitration.

Experimental Protocol: Nitration of Cinnoline This protocol is adapted from kinetic studies on heteroaromatic reactivity.[6]

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.

-

Substrate Addition: Slowly add 5.0 g of cinnoline to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid (70%) to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the cinnoline solution over 30 minutes, maintaining the reaction temperature between 0-5°C.

-

Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. The nitro-derivatives will precipitate.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: The mixture of 5- and 8-nitro-isomers can be separated by fractional crystallization or column chromatography on silica gel.

Halogenation

Direct halogenation of cinnoline with electrophilic bromine or chlorine sources also occurs on the carbocyclic ring. However, these reactions can be less selective than nitration and may yield complex mixtures.

Causality & Experimental Choices: The reaction conditions must be carefully controlled. Using neat halogens can lead to over-halogenation and side reactions. Performing the reaction in sulfuric acid ensures the substrate is the deactivated cinnolinium cation, favoring substitution on the benzene ring.[8] For instance, electrophilic bromination in sulfuric acid gives mixtures of 1- and 4-halogenobenzo[c]cinnolines (an isomer of cinnoline), highlighting the complexity and potential for rearrangement depending on the specific cinnoline system.[8] For the parent cinnoline, direct halogenation often gives mediocre yields of 3-halogenated products under certain conditions, indicating that the reaction pathway can be sensitive to the specific reagents and conditions used.[9]

Experimental Protocol: Bromination of 4-Hydroxycinnoline This protocol demonstrates the direct halogenation of a substituted cinnoline, which can be challenging but yields a valuable synthetic intermediate.[9]

-

Dissolution: Dissolve 1.0 g of 4-hydroxycinnoline in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

-

Reagent Addition: Add 1.1 g (0.35 mL) of bromine dropwise to the solution with stirring at room temperature.

-

Heating: Heat the mixture under reflux for 4 hours.

-

Cooling & Precipitation: Cool the reaction mixture in an ice bath. A precipitate will form.

-

Isolation: Filter the solid product and wash with a small amount of cold acetic acid, followed by diethyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield 3-bromo-4-hydroxycinnoline.

Nucleophilic Substitution: Activating the Pyridazine Ring

The electron-deficient nature of the pyridazine ring makes it a prime target for nucleophilic attack, particularly at the C3 and C4 positions. This reactivity is most synthetically useful when a good leaving group, such as a halogen, is present at one of these positions.

Substitution of Halogens at C4

4-Chlorocinnoline is a cornerstone intermediate in cinnoline chemistry. The chlorine atom at the C4 position is highly activated towards nucleophilic displacement by the adjacent N1 atom.

Mechanism & Rationale: The reaction proceeds via a classic addition-elimination mechanism (SₙAr). The nucleophile attacks the electron-poor C4 carbon, forming a negatively charged Meisenheimer-type intermediate. The negative charge is stabilized by delocalization onto the electronegative nitrogen atoms. Subsequent elimination of the chloride ion restores the aromaticity of the ring. This pathway is highly efficient for a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 4-Aminocinnoline from 4-Chlorocinnoline

-

Setup: In a sealed pressure tube, combine 1.0 g of 4-chlorocinnoline with 10 mL of a 7M solution of ammonia in methanol.

-

Heating: Seal the tube and heat the mixture at 120°C for 12 hours with stirring.

-

Cooling & Work-up: Cool the tube to room temperature. The product will often precipitate from the solution.

-

Isolation: Filter the solid product and wash with cold methanol.

-

Purification: If necessary, the product can be purified by recrystallization from ethanol or by column chromatography.

The following workflow illustrates the strategic importance of 4-chlorocinnoline as a versatile intermediate for introducing diverse functionalities.

Caption: Figure 3: Synthetic Utility of 4-Chlorocinnoline.

Reactions at the Ring Nitrogens

The lone pairs on the nitrogen atoms are reactive sites for alkylation and oxidation, which in turn modulates the reactivity of the entire ring system.

N-Oxidation

Treatment of cinnoline with peroxy acids (e.g., m-CPBA) can lead to the formation of N-oxides. The position of oxidation (N1 vs. N2) can be influenced by substituents on the ring. N-oxidation increases the electron-deficiency of the ring, further activating it for nucleophilic attack and sometimes altering the regioselectivity of electrophilic substitutions. For instance, cinnoline 2-oxide reacts with amines to give 3-alkylaminocinnolines, a case of direct nucleophilic substitution of hydrogen.[10] Nitration of cinnoline 2-oxide yields a mixture of 5-, 6-, and 8-nitrocinnoline 2-oxides, showing a different regiochemical outcome compared to the parent cinnoline.[11]

N-Alkylation (Quaternization)

Cinnoline reacts with alkyl halides to form quaternary cinnolinium salts.[12] This process introduces a permanent positive charge into the heterocyclic ring, dramatically increasing its susceptibility to nucleophilic attack and reduction.

Reduction and Oxidation of the Ring

Reduction

The pyridazine ring of cinnoline can be selectively reduced. Catalytic hydrogenation, for example, can yield 1,4-dihydrocinnoline. The choice of reducing agent and conditions determines the extent of reduction.

Oxidation

The cinnoline ring system is generally stable to oxidation.[12] However, under vigorous conditions (e.g., potassium permanganate), the benzene ring can be cleaved.[12] Oxidation can also be a method for synthesis, for example, the oxidation of oo'-diaminobiaryls can produce polycyclic cinnolines and their N-oxides.[13]

Summary of Reactivity

The following table provides a consolidated overview of the key reactive pathways for the cinnoline ring system.

| Reaction Type | Primary Site of Attack | Typical Reagents/Conditions | Key Outcome & Rationale |

| Electrophilic Substitution | Positions 5 & 8 | HNO₃/H₂SO₄ (Nitration) | Substitution on the carbocyclic ring. The heterocyclic ring is deactivated by protonation under acidic conditions.[6] |

| (Carbocyclic Ring) | Br₂/Acetic Acid (Halogenation) | Yields halogenated derivatives, though selectivity can be an issue.[9] | |

| Nucleophilic Substitution | Positions 3 & 4 | Amines, Alkoxides, Thiolates on 4-halocinnolines | Highly efficient SₙAr reaction. The halogen at C4 is an excellent leaving group activated by the adjacent nitrogen. |

| (Heterocyclic Ring) | Primary/Secondary Amines on Cinnoline 2-Oxide | Direct substitution of hydrogen at C3, enabled by the N-oxide functionality.[10] | |

| N-Alkylation | N1 / N2 | CH₃I (Methyl Iodide) | Forms quaternary cinnolinium salts, activating the ring for nucleophilic attack.[12] |

| N-Oxidation | N1 / N2 | m-CPBA (Peroxy acids) | Forms N-oxides, which alters the electronic properties and subsequent reactivity of the ring system.[10][11] |

| Reduction | Heterocyclic Ring | H₂, Pd/C (Catalytic Hydrogenation) | Selective reduction of the pyridazine double bonds to form dihydro- or tetrahydrocinnolines. |

| Cross-Coupling | Halogenated Positions | Pd catalysts, Boronic acids (Suzuki), Alkynes (Sonogashira) | Modern method to build molecular complexity by forming new C-C bonds at positions previously functionalized with a halogen. |

Conclusion: A Scaffold of Enduring Potential

The reactivity of the cinnoline ring system is a study in electronic contrasts. Its dichotomous nature—an electron-rich carbocyclic ring amenable to electrophilic attack and an electron-poor pyridazine ring susceptible to nucleophiles—provides a rich playground for synthetic chemists. By understanding the fundamental principles that govern its behavior, from protonation states to the influence of N-oxides, researchers can strategically manipulate the cinnoline core. The development of robust protocols for halogenation and subsequent nucleophilic displacement, coupled with the power of modern cross-coupling reactions, ensures that cinnoline will remain a highly valuable and "privileged" scaffold in the ongoing quest for novel pharmaceuticals and advanced materials.

References

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

-

IJARIIT. (2018). A concise review on cinnoline and its biological activities. Retrieved from [Link]

-

Aher, N. G., et al. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. Retrieved from [Link]

-

Scilit. (n.d.). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

-

Indian Journal of Pharmacy and Education Research. (n.d.). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

-

Corbett, J. F., & Holt, P. F. (1960). Nitration of Benzo[c]cinnoline. Journal of the American Chemical Society, 82(15), 3925-3927. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Sugiura, M., et al. (n.d.). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Retrieved from [Link]

-

Schofield, K., & Swain, T. (1950). Cinnolines. Part XXV. Experiments with 3-Halogeno-4-hydroxycinnolines. Some Halogen Exchange Reactions. Journal of the Chemical Society, 384-391. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

-

Lewis, J. R., & Sandison, M. D. (1972). Benzo[c]cinnolines. Part 3. Halogenation studies. N.m.r. spectroscopic study of benzo[c]cinnoline and its monobromo-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1259-1262. Retrieved from [Link]

-

Moodie, R. B., Schofield, K., & Weston, J. B. (1969). Heteroaromatic reactivity. Part III. The kinetics of nitration of cinnoline and 2-methylcinnolinium perchlorate. Journal of the Chemical Society B: Physical Organic, 664-667. Retrieved from [Link]

-

Gilchrist, T. L. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved from [Link]

-

Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578-588. Retrieved from [Link]

-

Dr. Preeti Gupta. (2020, October 31). Reactions of Quinoline [Video]. YouTube. Retrieved from [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(35), 6011-6013. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Retrieved from [Link]

-

Leonard, N. J. (1945). The Chemistry of Cinnolines. Chemical Reviews, 37(2), 269-311. Retrieved from [Link]

-

Suzuki, I., Nakashima, T., & Nagasawa, N. (1966). Studies on Cinnolines. IV. ON Nitration of Cinnoline 2-Oxide. Chemical and Pharmaceutical Bulletin, 14(8), 816-821. Retrieved from [Link]

-

Wiley Online Library. (2012, May 29). Quinoline‐Fused Heterocycles from Intramolecular Cycloaddition Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Cinnoline, Cinnoline N-Oxides, and Their Chloro Derivatives with Alkylamines: The First Case of Nucleophilic Substitution of Hydrogen in the Cinnoline Series. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cinnoline derivatives 5a–t. Retrieved from [Link]

-

Mishra, P., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 68-73. Retrieved from [Link]

-

MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

-

Corbett, J. F., & Holt, P. F. (1961). Polycyclic Cinnoline Derivatives. Part VIII. Cinnolines and their N-Oxides and oo'-Diarninobiaryls. Journal of the Chemical Society, 3695-3700. Retrieved from [Link]

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review). Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Remote C−H halogenation of quinolines with various halogen sources. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the cinnoline ring system. Retrieved from [Link]

-

ACS Publications. (2024, February 15). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic addition to quinolines and isoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. ijariit.com [ijariit.com]

- 4. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Heteroaromatic reactivity. Part III. The kinetics of nitration of cinnoline and 2-methylcinnolinium perchlorate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Benzo[c]cinnolines. Part 3. Halogenation studies. N.m.r. spectroscopic study of benzo[c]cinnoline and its monobromo-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. 85. Cinnolines. Part XXV. Experiments with 3-halogeno-4-hydroxycinnolines. Some halogen exchange reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Studies on Cinnolines. IV. ON Nitration of Cinnoline 2-Oxide [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. electronicsandbooks.com [electronicsandbooks.com]

A Theoretical and Spectroscopic Investigation of 3-Bromoquinoline: A Technical Guide for Advanced Research

A Note on Isomeric Scaffolds: Cinnoline vs. Quinoline

This guide focuses on the theoretical and spectroscopic studies of 3-Bromoquinoline. The initial topic specified "3-Bromocinnoline." It is important to clarify that cinnoline and quinoline are structural isomers, both consisting of a benzene ring fused to a nitrogen-containing heterocyclic ring. However, cinnoline (1,2-diazanaphthalene) contains two adjacent nitrogen atoms in the heterocyclic ring, whereas quinoline (1-azanaphthalene) contains only one. A thorough review of the scientific literature reveals a vast body of research on 3-Bromoquinoline, particularly its synthesis, characterization, and application as a versatile intermediate in medicinal chemistry.[1][2] In contrast, specific theoretical studies on this compound are sparse. Given the extensive data and established importance of the quinoline isomer, this guide centers on 3-Bromoquinoline to provide a comprehensive and well-supported technical resource for researchers and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[2] Their applications span from antimalarial and anticancer agents to antibacterial and anti-inflammatory drugs.[3] The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological profiles.[2]

The introduction of a bromine atom at the C3 position, yielding 3-Bromoquinoline, is of particular strategic importance. This modification creates a versatile chemical handle for further molecular elaboration through powerful synthetic methods like cross-coupling reactions, opening pathways to novel and complex molecular architectures.[1][2] Understanding the fundamental electronic and structural properties of this key intermediate through theoretical studies is paramount for predicting its reactivity and rationally designing next-generation therapeutics.

This technical guide provides an in-depth exploration of 3-Bromoquinoline, bridging the gap between theoretical quantum chemical calculations and experimental spectroscopic characterization. We will delve into the causality behind computational choices, present self-validating protocols, and illustrate how theoretical insights directly inform practical applications in drug development.

Molecular Structure and Physicochemical Properties

3-Bromoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₆BrN.[4] Its structure consists of a benzene ring fused to a pyridine ring, with a bromine atom substituted at the 3-position.

-

Molecular Formula: C₉H₆BrN

-

Molecular Weight: Approximately 208.06 g/mol [5]